![molecular formula C27H36ClFO5 B1215259 Cloderm](/img/structure/B1215259.png)
Cloderm
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cloderm, also known as this compound, is a useful research compound. Its molecular formula is C27H36ClFO5 and its molecular weight is 495 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Atopic Dermatitis and Eczema
Clinical studies have demonstrated the effectiveness of Cloderm in treating atopic dermatitis and eczema. In Phase III trials, this compound was shown to provide rapid relief from symptoms with statistically significant improvements observed as early as Day 4 compared to placebo . A study involving pediatric patients indicated that approximately 75% experienced satisfactory outcomes without serious adverse effects .
Table 1: Clinical Trial Outcomes for Atopic Dermatitis
Study Type | Sample Size | Treatment Duration | Response Rate (%) | Adverse Events (%) |
---|---|---|---|---|
Phase III Trials | 109 | 14 days | 75 | 4.4 |
Pediatric Study | 44 | 14 days | 75 | 0 |
Psoriasis
This compound has also been evaluated for its efficacy in treating psoriasis. In clinical trials, patients showed significant improvement in their condition by Day 7, with continued benefits observed through Day 28. The low incidence of adverse reactions further supports its safety profile in this patient population .
Table 2: Clinical Trial Outcomes for Psoriasis
Study Type | Sample Size | Treatment Duration | Response Rate (%) | Adverse Events (%) |
---|---|---|---|---|
Phase III Trials | Varies | 28 days | Significant improvement noted by Day 7 | Low incidence |
Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
- Case Study: Atopic Dermatitis in Adults
-
Case Study: Eczema Management
- A pediatric patient with severe eczema was treated with this compound alongside tacrolimus ointment. The combination therapy resulted in significant improvements in dermatologic scores within two weeks, demonstrating the potential for enhanced efficacy when used in conjunction with other treatments .
- Case Study: Contact Dermatitis
Safety Profile
The safety profile of this compound is generally favorable, with most adverse events being mild and localized, such as burning or irritation at the application site. In clinical trials, the incidence of serious adverse effects was low, reinforcing its suitability for long-term use in various patient populations .
属性
IUPAC Name |
[2-(9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZQZLHAIHKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860498 |
Source
|
Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。